molecular formula C14H15NO2 B1375597 2-(Benzyloxy)-4-methoxyaniline CAS No. 807266-13-3

2-(Benzyloxy)-4-methoxyaniline

Cat. No.: B1375597
CAS No.: 807266-13-3
M. Wt: 229.27 g/mol
InChI Key: UJUHFHOHLITYEV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-methoxyaniline is an organic compound that features both benzyloxy and methoxy functional groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and more efficient purification techniques can also enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding aniline derivatives.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

2-(Benzyloxy)-4-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-4-nitroaniline: Similar structure but with a nitro group instead of a methoxy group.

    2-(Benzyloxy)-4-chloroaniline: Contains a chloro group instead of a methoxy group.

    2-(Benzyloxy)-4-hydroxyaniline: Features a hydroxy group instead of a methoxy group.

Uniqueness

2-(Benzyloxy)-4-methoxyaniline is unique due to the presence of both benzyloxy and methoxy groups, which can significantly influence its reactivity and interactions compared to other similar compounds. This unique combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-methoxy-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUHFHOHLITYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-benzyloxy-4-methoxy-1-nitrobenzene (700 mg) in EtOAc (15 mL) is hydrogenated over platinum oxide (70 mg) at 20 psi for 1 h. The catalyst is filtered and the filtrate evaporated to give the title compound as an oil.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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